molecular formula C12H21NO B13352881 (S)-2-(Adamantan-1-yl)-2-aminoethanol

(S)-2-(Adamantan-1-yl)-2-aminoethanol

Cat. No.: B13352881
M. Wt: 195.30 g/mol
InChI Key: HBUUJKSRVMGCEK-LTMLNTECSA-N
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Description

(S)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoethanol typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamond-like structure.

    Functionalization: Adamantane is functionalized to introduce an amino group. This can be achieved through various methods, such as nitration followed by reduction or direct amination.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as:

    Catalytic Hydrogenation: Using a catalyst to hydrogenate a precursor compound.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Adamantan-1-yl)-2-aminoethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

(S)-2-(Adamantan-1-yl)-2-aminoethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its rigid structure makes it useful in the development of novel materials with enhanced stability and performance.

    Biological Studies: It is employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-2-(Adamantan-1-yl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and selectivity. The aminoethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Similar in structure but lacks the hydroxyl group.

    2-Adamantanone: Contains a ketone group instead of an aminoethanol group.

    Adamantane-1-carboxylic acid: Features a carboxylic acid group instead of an aminoethanol group.

Uniqueness

(S)-2-(Adamantan-1-yl)-2-aminoethanol is unique due to its combination of the adamantane moiety with a chiral aminoethanol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where both rigidity and chirality are important.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoethanol

InChI

InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1

InChI Key

HBUUJKSRVMGCEK-LTMLNTECSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](CO)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CO)N

Origin of Product

United States

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